molecular formula C9H8O2S B13155755 Ethyl 3-(thiophen-3-yl)prop-2-ynoate

Ethyl 3-(thiophen-3-yl)prop-2-ynoate

Cat. No.: B13155755
M. Wt: 180.23 g/mol
InChI Key: MBPBYAXJHCDJNB-UHFFFAOYSA-N
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Description

Ethyl 3-(thiophen-3-yl)prop-2-ynoate is a heterocyclic propynoate ester characterized by a thiophene ring substituted at the 3-position, linked to an ethynyl ester group. This compound is of interest in organic synthesis due to its electron-rich thiophene moiety, which enhances reactivity in cycloaddition and coupling reactions.

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

ethyl 3-thiophen-3-ylprop-2-ynoate

InChI

InChI=1S/C9H8O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2H2,1H3

InChI Key

MBPBYAXJHCDJNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(thiophen-3-yl)prop-2-ynoate typically involves the reaction of thiophene derivatives with propargyl esters. One common method includes the use of sodium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in diethyl ether and water . Another method involves the use of ethanol under inert atmosphere conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(thiophen-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-(thiophen-3-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(thiophen-3-yl)prop-2-ynoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring and the ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in the aryl/heteroaryl group attached to the propynoate core. Key examples include:

Compound Name Substituent Key Structural Feature Reference
Ethyl 3-(pyridin-3-yl)prop-2-ynoate Pyridin-3-yl Electron-deficient aromatic ring
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Thiazol-4-yl Sulfur-nitrogen heterocycle
Ethyl 3-phenylprop-2-ynoate Phenyl Simple aromatic ring
Ethyl 3-(4-chlorophenyl)prop-2-ynoate 4-Chlorophenyl Electron-withdrawing halogen
Ethyl cinnamate Phenyl (conjugated double bond) α,β-unsaturated ester

Key Observations :

  • Electronic Effects : Thiophene’s electron-rich nature increases nucleophilic reactivity compared to pyridine (electron-deficient) or halogenated phenyl groups. This influences applications in materials science (e.g., conductive polymers) .
  • Steric Effects: Bulky substituents (e.g., 2-bromophenyl) reduce reaction yields in coupling reactions, as seen in methyl 3-(2-bromophenyl)prop-2-ynoate (75% yield) versus simpler aryl derivatives (e.g., 89–99% yields for methyl 3-(o-tolyl)prop-2-ynoate) .
Physical and Spectroscopic Properties
Compound Name Boiling Point (°C/mmHg) IR Peaks (cm⁻¹) Yield (%) Reference
Ethyl 3-(pyridin-3-yl)prop-2-ynoate 105 / 2 2216 (C≡C), 1713 (C=O) 52
Methyl 3-(o-tolyl)prop-2-ynoate N/A 2218 (C≡C), 1707 (C=O) 89
Ethyl cinnamate N/A 1710 (C=O, conjugated) N/A

Notable Trends:

  • IR Spectroscopy: All propynoate esters show strong C≡C (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) stretches. Conjugation in cinnamate derivatives shifts C=O peaks slightly .
  • Thermal Stability : Thiophene derivatives may exhibit higher thermal stability due to aromaticity, making them suitable for high-temperature polymer applications .
Stability and Hazard Considerations
  • Thiophene Derivatives : Generally stable under ambient conditions but may decompose at high temperatures, releasing sulfur oxides. Proper ventilation is recommended .

Biological Activity

Ethyl 3-(thiophen-3-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its electron-rich properties, combined with an ethyl propynoate moiety. This structure allows for various chemical interactions that can influence biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, potentially altering signal transduction processes.
  • Electrophilic Properties : The presence of the alkyne group enhances its reactivity towards nucleophiles, which may facilitate various biochemical reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted by researchers demonstrated that this compound showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Notably, a study reported the following effects on cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)18

The mechanism involved in this anticancer activity appears to be related to oxidative stress induction and mitochondrial dysfunction.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
  • Case Study on Cancer Cell Apoptosis : In a laboratory setting, researchers treated various cancer cell lines with this compound and observed significant changes in cell morphology indicative of apoptosis. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls.

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